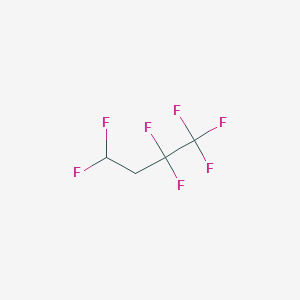
1,1,1,2,2,4,4-Heptafluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,4,4-Heptafluorobutane is a fluorinated hydrocarbon with the molecular formula C4H3F7. It is a colorless, odorless gas at room temperature and is known for its stability and low reactivity. This compound is commonly used in various industrial applications due to its unique chemical properties, including its non-flammability and low toxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1,2,2,4,4-Heptafluorobutane can be synthesized through several methods. One common method involves the fluorination of butane derivatives. For example, the gas-phase fluorination of butane using a fluorination catalyst can produce this compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale fluorination processes. These processes typically involve the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2,2,4,4-Heptafluorobutane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be catalyzed by various reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, acids, and bases. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the substitution reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, halogenation reactions can produce various halogenated derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,4,4-Heptafluorobutane has a wide range of applications in scientific research and industry. Some of its notable applications include:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in biological research for its inert properties and low toxicity.
Medicine: Utilized in medical research and pharmaceutical formulations.
Industry: Commonly used as a refrigerant, fire suppressant, and in the production of fluoropolymers
Wirkmechanismus
The mechanism of action of 1,1,1,2,2,4,4-Heptafluorobutane involves its interaction with molecular targets through substitution reactions. The fluorine atoms in the compound can be replaced by other atoms or groups, leading to the formation of new compounds. The pathways involved in these reactions are typically catalyzed by specific reagents and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 1,1,1,2,2,4,4-Heptafluorobutane include:
- 2-Chloro-1,1,1,3,4,4,4-heptafluorobutane
- Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro-
- 1,1,1,4,4,4-Hexafluoro-2-butene
Uniqueness
This compound is unique due to its high fluorine content, which imparts exceptional stability and low reactivity. This makes it particularly valuable in applications requiring non-flammable and low-toxicity compounds .
Eigenschaften
CAS-Nummer |
161791-36-2 |
|---|---|
Molekularformel |
C4H3F7 |
Molekulargewicht |
184.06 g/mol |
IUPAC-Name |
1,1,1,2,2,4,4-heptafluorobutane |
InChI |
InChI=1S/C4H3F7/c5-2(6)1-3(7,8)4(9,10)11/h2H,1H2 |
InChI-Schlüssel |
RHVGXXQQIJMCMW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)F)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
![2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone](/img/structure/B14261027.png)
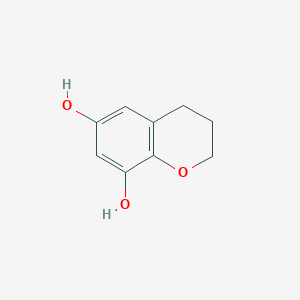
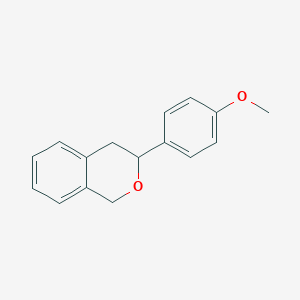
![1-[(4-Methylbenzene-1-sulfonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B14261046.png)
![{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol](/img/structure/B14261052.png)
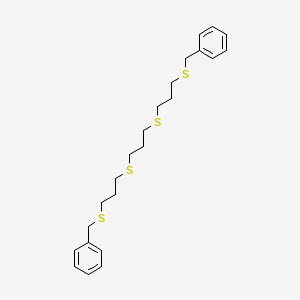

![2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole](/img/structure/B14261075.png)
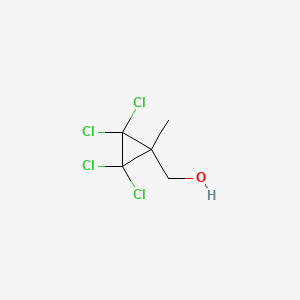
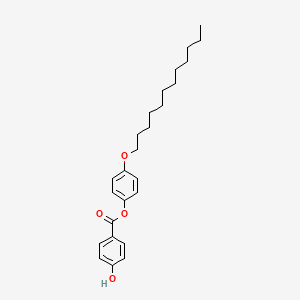
![4-Methylsulfanyl-5-[(5-methylsulfanyl-2-oxo-1,3-dithiol-4-yl)sulfanylmethylsulfanyl]-1,3-dithiol-2-one](/img/structure/B14261082.png)
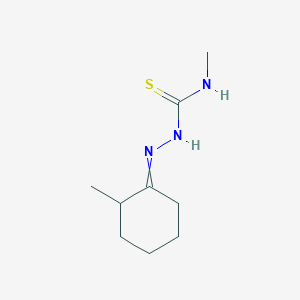
![[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14261098.png)
